2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride
CAS No.: 1093268-35-9
Cat. No.: VC16533988
Molecular Formula: C10H14Cl2N2O
Molecular Weight: 249.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1093268-35-9 |
|---|---|
| Molecular Formula | C10H14Cl2N2O |
| Molecular Weight | 249.13 g/mol |
| IUPAC Name | 2-chloro-N-[4-(dimethylamino)phenyl]acetamide;hydrochloride |
| Standard InChI | InChI=1S/C10H13ClN2O.ClH/c1-13(2)9-5-3-8(4-6-9)12-10(14)7-11;/h3-6H,7H2,1-2H3,(H,12,14);1H |
| Standard InChI Key | FDSLSBBUGOVQSO-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)NC(=O)CCl.Cl |
Introduction
Chemical Structure and Molecular Geometry
Core Structural Features
2-Chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride consists of an acetamide backbone substituted with a chlorine atom at the α-carbon and a 4-(dimethylamino)phenyl group at the nitrogen atom. The hydrochloride salt form arises from the protonation of the dimethylamino group, enhancing solubility and stability. Key structural parameters include:
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Acetamide group: The carbonyl () and amide () moieties facilitate hydrogen bonding, as observed in related acetanilides .
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Chlorine substituent: The electron-withdrawing chlorine at the α-position influences reactivity and intermolecular interactions.
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Dimethylamino group: The para-substituted group contributes to electronic effects and steric considerations.
Crystallographic Insights
While direct crystallographic data for this compound is limited, studies on analogous structures, such as 2-chloro-N-(2,4-dimethylphenyl)acetamide, reveal that the N–H bond adopts a syn conformation relative to substituents on the aromatic ring . This orientation promotes intermolecular N–H⋯O hydrogen bonding, forming chain-like structures in the solid state . Similar behavior is anticipated for 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride, with the dimethylamino group potentially participating in additional ionic interactions due to its protonated state.
Table 1: Comparative Structural Parameters of Related Acetamides
Synthesis and Reaction Optimization
Synthetic Pathway
The synthesis of 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride follows a two-step protocol involving acylation and salt formation :
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Acylation Reaction:
Chloroacetyl chloride reacts with N,N-dimethyl-p-phenylenediamine in dichloromethane at 0–20°C. The amine nucleophile attacks the electrophilic carbonyl carbon, displacing chloride and forming the acetamide intermediate. -
Hydrochloride Salt Formation:
The free base is treated with hydrochloric acid, protonating the dimethylamino group to yield the final product.
Reaction Conditions and Yield
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Solvent: Dichloromethane (50 mL per 40 mmol amine).
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Temperature: 0°C (initial), progressing to room temperature.
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Yield: 96.3% after purification, highlighting the efficiency of the method .
Table 2: Synthesis Parameters and Outcomes
| Parameter | Value |
|---|---|
| Starting Material | N,N-dimethyl-p-phenylenediamine |
| Acylating Agent | Chloroacetyl chloride |
| Solvent | Dichlorloromethane |
| Reaction Time | Until TLC completion |
| Product Purity | Confirmed via NMR, IR |
| Final Yield | 96.3% |
Physical and Chemical Properties
Spectroscopic Data
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IR Spectroscopy: Expected peaks include at ~3300 cm, at ~1650 cm, and at ~750 cm.
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NMR Spectroscopy:
Applications and Industrial Relevance
Pharmaceutical Intermediates
Chlorinated acetamides are pivotal in synthesizing analgesics, antifungals, and anticancer agents. While direct applications of this compound remain understudied, its structural analogs serve as precursors in drug development .
Material Science
The compound’s hydrogen-bonding capability and ionic nature make it a candidate for designing crystalline materials with tailored physicochemical properties.
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